molecular formula C16H13NO2S B5033291 [3-(1,3-Benzothiazol-2-yl)phenyl] propanoate

[3-(1,3-Benzothiazol-2-yl)phenyl] propanoate

Cat. No.: B5033291
M. Wt: 283.3 g/mol
InChI Key: HBXIKNPXIGMXAJ-UHFFFAOYSA-N
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Description

[3-(1,3-Benzothiazol-2-yl)phenyl] propanoate: is an organic compound that features a benzothiazole ring attached to a phenyl group, which is further connected to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Benzothiazol-2-yl)phenyl] propanoate typically involves the reaction of 2-mercaptobenzothiazole with a suitable phenyl propanoate derivative. The reaction conditions often include the use of acid chlorides and bases to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in the presence of catalysts to increase the yield and efficiency of the reaction. The use of continuous flow reactors can also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(1,3-Benzothiazol-2-yl)phenyl] propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring or the phenyl group can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated derivatives, substituted benzothiazoles.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic properties.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial properties.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of new polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of [3-(1,3-Benzothiazol-2-yl)phenyl] propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity or altering their function. The phenyl propanoate moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    [3-(1,3-Benzothiazol-2-yl)phenyl] acetate: Similar structure but with an acetate group instead of a propanoate group.

    [3-(1,3-Benzothiazol-2-yl)phenyl] butanoate: Similar structure but with a butanoate group instead of a propanoate group.

    [3-(1,3-Benzothiazol-2-yl)phenyl] methanoate: Similar structure but with a methanoate group instead of a propanoate group.

Uniqueness:

  • The propanoate group in [3-(1,3-Benzothiazol-2-yl)phenyl] propanoate provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules.
  • The combination of the benzothiazole ring and the phenyl propanoate moiety offers a versatile scaffold for the development of new compounds with tailored properties.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-2-15(18)19-12-7-5-6-11(10-12)16-17-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXIKNPXIGMXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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